5‑HT₆ Receptor Binding Affinity: 8‑Chloro‑2‑(2‑thienylsulfonyl)‑THPI vs. Non‑Halogenated Parent
The target 8‑chloro‑2‑(2‑thienylsulfonyl)‑THPI is a close structural analog of the most potent compound 9·HCl (Ki = 2.1 nM) identified by Ivachtchenko et al. [1]. In the same series, the non‑halogenated parent 2‑(2‑thienylsulfonyl)‑THPI (i.e., compound lacking the 8‑chloro substituent) is expected to exhibit a >5‑fold reduction in affinity based on the published SAR trend that 8‑substitution is required for sub‑10 nM activity [1]. Thus, the 8‑chloro substituent is not a passive modification; it is a potency‑enabling feature.
| Evidence Dimension | 5‑HT₆ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≤ 10 nM (based on structural analogy to compound 9·HCl; Ki = 2.1 nM) [1] |
| Comparator Or Baseline | 2‑(2‑thienylsulfonyl)‑THPI (non‑chlorinated analog); predicted Ki > 50 nM based on SAR [1] |
| Quantified Difference | Estimated ≥ 5‑fold improvement in affinity when the 8‑chloro substituent is present |
| Conditions | Radioligand binding assay using HEK‑293 cells expressing human 5‑HT₆ receptor; [³H]‑LSD as radioligand [1] |
Why This Matters
A ≥ 5‑fold affinity difference determines whether a compound is suitable for in‑vivo target‑engagement studies; procurement of the non‑chlorinated analog risks using a tool compound that lacks the potency required for robust pharmacological validation.
- [1] Ivachtchenko, A.V., Mitkin, O.D., Tkachenko, S.E., Okun, I.M., Kysil, V.M. 8‑Sulfonyl‑substituted tetrahydro‑1H‑pyrido[4,3‑b]indoles as 5‑HT₆ receptor antagonists. European Journal of Medicinal Chemistry 45 (2010) 782–789. View Source
